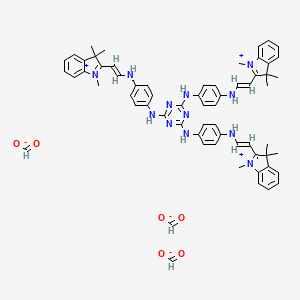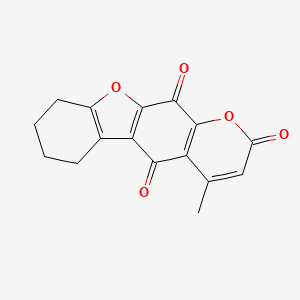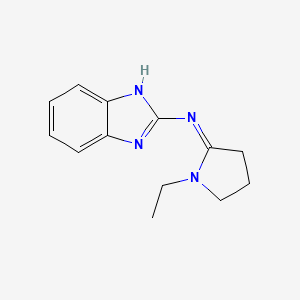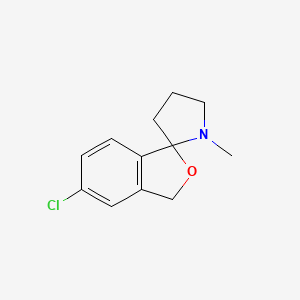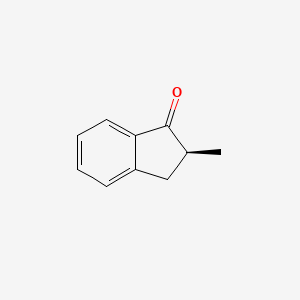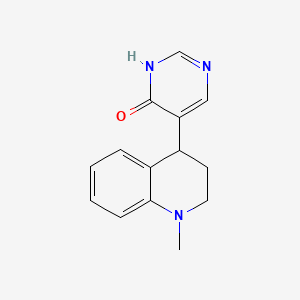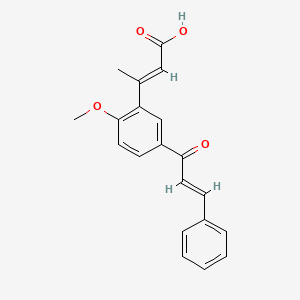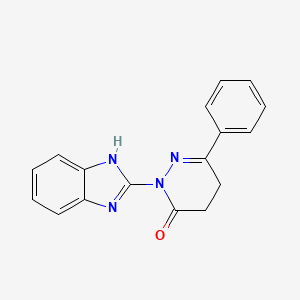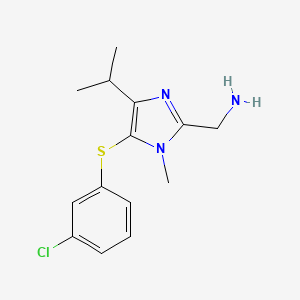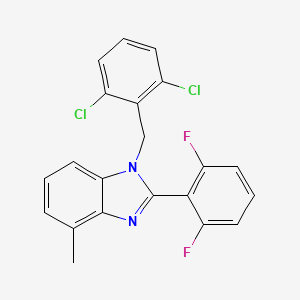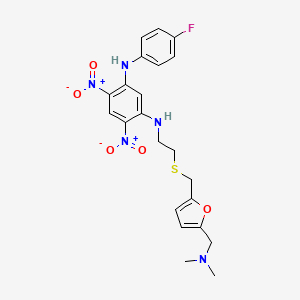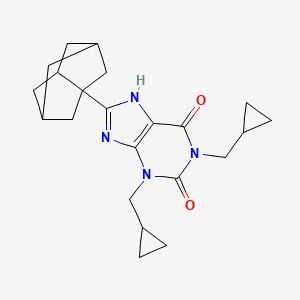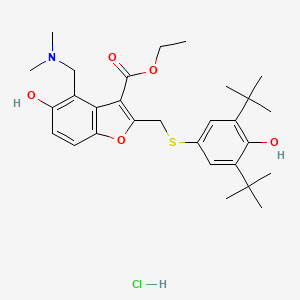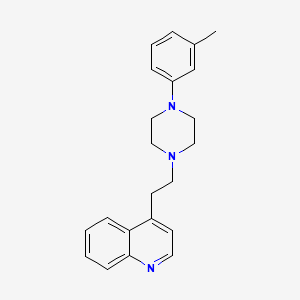
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal and industrial chemistry. This particular compound features a quinoline core substituted with a 3-methylphenyl group and a piperazine moiety, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step processes. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. For the specific compound Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)-, the synthesis would likely involve the following steps:
Formation of the Quinoline Core: Aniline reacts with glycerol and sulfuric acid to form the quinoline core.
Substitution with 3-Methylphenyl Group: The quinoline core undergoes electrophilic substitution with a 3-methylphenyl group.
Attachment of Piperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with a piperazine moiety.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Catalysts such as Lewis acids (e.g., aluminum chloride) or transition metals (e.g., palladium) are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are gaining popularity for their environmental benefits.
化学反应分析
Types of Reactions
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a dihydroquinoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its broad range of applications.
Isoquinoline: A structural isomer with similar chemical properties but different biological activities.
Cinchonine: A naturally occurring quinoline alkaloid with antimalarial properties.
Uniqueness
Quinoline, 4-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and piperazine moiety enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
属性
CAS 编号 |
126921-45-7 |
|---|---|
分子式 |
C22H25N3 |
分子量 |
331.5 g/mol |
IUPAC 名称 |
4-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H25N3/c1-18-5-4-6-20(17-18)25-15-13-24(14-16-25)12-10-19-9-11-23-22-8-3-2-7-21(19)22/h2-9,11,17H,10,12-16H2,1H3 |
InChI 键 |
GQSXKWUTTMQELA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC3=CC=NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


